2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol
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Overview
Description
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol typically involves the alkylation of cyclohexadiene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexadiene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,4,4-Tetramethylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-yl chloride.
Scientific Research Applications
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanol: Similar structure but fully saturated with a hydroxyl group.
2,3,4,4-Tetramethylcyclohexanone: Similar structure but fully saturated with a ketone group.
Uniqueness
2,3,4,4-Tetramethylcyclohexa-2,5-dien-1-ol is unique due to its combination of a hydroxyl group and multiple methyl groups on a cyclohexadiene ring. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
89503-51-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,4,4-tetramethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7-8(2)10(3,4)6-5-9(7)11/h5-6,9,11H,1-4H3 |
InChI Key |
YJTUSWLJBXJWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C=CC1O)(C)C)C |
Origin of Product |
United States |
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